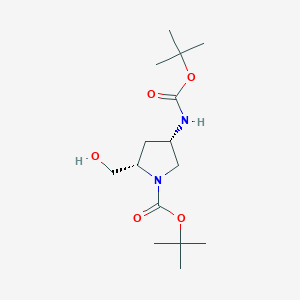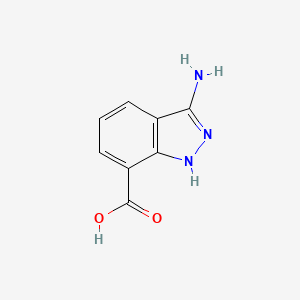![molecular formula C6H7FN2O B13557770 O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine is a chemical compound with the molecular formula C6H7FN2O It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-fluoro-4-pyridylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine typically involves the reaction of 3-fluoro-4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic reagent, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active site residues, thereby affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-[(3-Pyridyl)methyl]hydroxylamine: Similar structure but lacks the fluorine atom.
O-[(4-Pyridyl)methyl]hydroxylamine: Similar structure with the pyridyl group in a different position.
O-[(2-Fluoro-4-pyridyl)methyl]hydroxylamine: Similar structure with the fluorine atom in a different position.
Uniqueness
O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine is unique due to the presence of the fluorine atom at the 3-position of the pyridyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C6H7FN2O |
|---|---|
Molekulargewicht |
142.13 g/mol |
IUPAC-Name |
O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7FN2O/c7-6-3-9-2-1-5(6)4-10-8/h1-3H,4,8H2 |
InChI-Schlüssel |
PDIYWJMAIIZHTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1CON)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


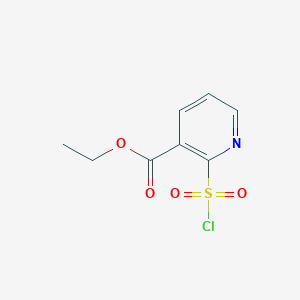

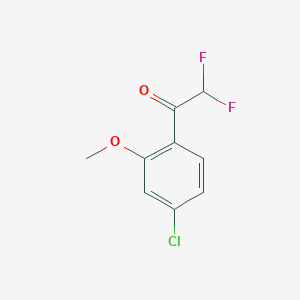


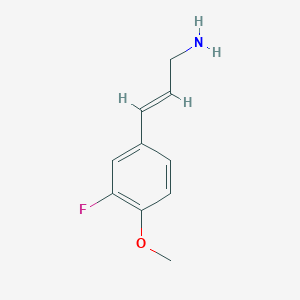
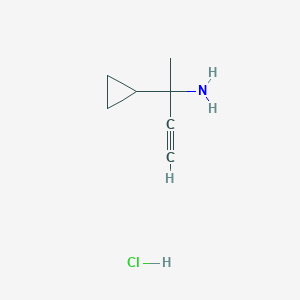
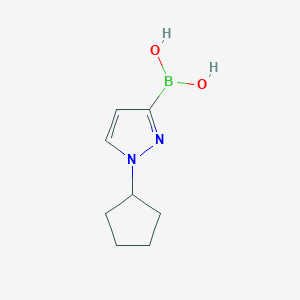

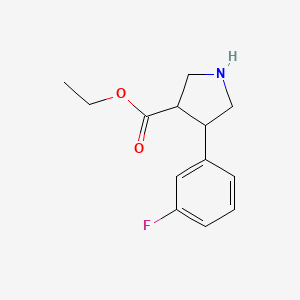

![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
